1-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]cyclopropane-1-carboxamide
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO4/c21-16-5-3-14(4-6-16)19(8-9-19)18(23)22-13-20(24,15-7-11-25-12-15)17-2-1-10-26-17/h1-7,10-12,24H,8-9,13H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXXAGFGLBZPAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NCC(C3=COC=C3)(C4=CC=CO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]cyclopropane-1-carboxamide typically involves multiple steps:
Formation of the Cyclopropane Ring: This can be achieved through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Introduction of the Fluorophenyl Group: This step may involve a nucleophilic aromatic substitution reaction where a fluorobenzene derivative reacts with a suitable nucleophile.
Attachment of the Furan Rings: The furan rings can be introduced through a Friedel-Crafts acylation reaction, where furan reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Carboxamide Group: This can be achieved through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]cyclopropane-1-carboxamide can undergo various types of chemical reactions:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as nitric acid or sulfuric acid.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes.
Medicine: Possible applications as a pharmaceutical intermediate or active ingredient.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]cyclopropane-1-carboxamide would depend on its specific application. For example, if used as a pharmaceutical, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s core cyclopropane-carboxamide scaffold is shared with several analogs, but key differences in substituents lead to divergent properties:
Physicochemical Properties
- Polarity : The target compound’s di-furan and hydroxyethyl groups increase polarity compared to analogs with methyl () or trifluoropropenyl () substituents. This may improve aqueous solubility but reduce membrane permeability .
- Hydrogen Bonding: The hydroxyl group in the target compound provides an additional H-bond donor, absent in analogs like (imidazole propyl) or (methoxyphenyl). This could enhance interactions with polar binding pockets .
- Metabolic Stability : Fluorine atoms (common in all analogs) generally reduce metabolic degradation, but the furan rings in the target compound may introduce susceptibility to oxidative metabolism compared to chlorophenyl or trifluoromethyl groups .
Research Findings and Trends
Synthetic Feasibility : Analogs with complex substituents (e.g., ’s furopyridine) often require multi-step synthesis, whereas the target compound’s di-furan-hydroxyethyl group might be accessible via simpler coupling reactions, as seen in ’s diastereomer synthesis .
Solubility vs. Permeability : Compounds with polar groups (e.g., hydroxyl, furan) exhibit better solubility but may suffer from reduced bioavailability. For instance, ’s trifluoropropenyl-methoxyphenyl analog balances these properties via moderate polarity .
Thermodynamic Stability : Cyclopropane rings with electron-withdrawing substituents (e.g., fluorine, trifluoromethyl) show enhanced stability, as seen in and , suggesting the target compound’s fluorophenyl group contributes similarly .
Biological Activity
1-(4-Fluorophenyl)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]cyclopropane-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis
The compound is synthesized through a multi-step process involving the coupling of various precursors. The synthesis typically includes:
- Formation of the cyclopropane core : Utilizing cyclization reactions to form the cyclopropane structure.
- Furan derivatization : Incorporating furan rings through electrophilic aromatic substitution or similar methods.
- Fluorination : Introducing the fluorine atom to enhance lipophilicity and biological activity.
Biological Activity
The biological activities of this compound can be categorized into several key areas:
Anticancer Activity
Several studies have reported on the anticancer properties of related compounds, indicating that modifications similar to those in this compound can lead to significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Line Studies : The compound has shown promising results in inhibiting cell growth in breast cancer (MCF7), prostate cancer (PC3), and lung cancer (A549) cell lines. IC50 values have been reported in the low micromolar range, suggesting potent activity .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Kinases : Similar compounds have been noted for their ability to inhibit specific kinases involved in cancer progression, such as Axl kinase, with reported IC50 values as low as 0.010 µM .
- Induction of Apoptosis : Evidence suggests that these compounds can induce programmed cell death in cancer cells, a desirable effect in anticancer therapeutics.
Case Studies
A few notable case studies highlight the biological activity of related compounds:
- Case Study 1 : A derivative of the compound was tested against a panel of 58 cancer cell lines at the National Cancer Institute, showing a broad spectrum of activity with significant inhibition percentages across multiple types .
- Case Study 2 : In a study focused on molecular docking simulations, the compound exhibited strong binding affinities to targets associated with tumor growth, indicating its potential as a lead compound for further development .
Comparative Analysis
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF7 (Breast) | 0.25 | Axl Kinase Inhibition |
| Compound B | PC3 (Prostate) | 0.15 | Apoptosis Induction |
| Compound C | A549 (Lung) | 0.30 | EGFR Inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
